molecular formula C18H20ClFN2O3 B8127780 Butyl 8-chloro-6-fluoro-4-morpholinoquinoline-2-carboxylate

Butyl 8-chloro-6-fluoro-4-morpholinoquinoline-2-carboxylate

Cat. No.: B8127780
M. Wt: 366.8 g/mol
InChI Key: PMFZEFCDSRILKA-UHFFFAOYSA-N
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Description

Butyl 8-chloro-6-fluoro-4-morpholinoquinoline-2-carboxylate: is a quinoline derivative with a complex molecular structure This compound is characterized by the presence of chlorine, fluorine, and morpholine groups attached to the quinoline ring, along with a butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 8-chloro-6-fluoro-4-morpholinoquinoline-2-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Butyl 8-chloro-6-fluoro-4-morpholinoquinoline-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

  • Substitution: The chlorine and fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: Quinone derivatives

  • Reduction: Hydroquinoline derivatives

  • Substitution: Substituted quinoline derivatives

Scientific Research Applications

Chemistry: In chemistry, Butyl 8-chloro-6-fluoro-4-morpholinoquinoline-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential as a biological probe for studying enzyme activities and receptor binding. Its fluorescence properties can be utilized in imaging techniques to visualize cellular processes.

Medicine: this compound has been investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which Butyl 8-chloro-6-fluoro-4-morpholinoquinoline-2-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 8-Chloro-6-fluoroquinoline-2-carboxylate: Lacks the morpholine group.

  • Butyl 4-morpholinoquinoline-2-carboxylate: Lacks the chlorine and fluorine atoms.

  • 8-Chloro-6-fluoro-4-morpholinoquinoline: Lacks the butyl ester group.

Uniqueness: Butyl 8-chloro-6-fluoro-4-morpholinoquinoline-2-carboxylate is unique due to the combination of chlorine, fluorine, and morpholine groups on the quinoline ring, which provides distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

butyl 8-chloro-6-fluoro-4-morpholin-4-ylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O3/c1-2-3-6-25-18(23)15-11-16(22-4-7-24-8-5-22)13-9-12(20)10-14(19)17(13)21-15/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFZEFCDSRILKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=NC2=C(C=C(C=C2Cl)F)C(=C1)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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